N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative featuring a 1,2,3-triazole core substituted at position 2 with a phenyl group and at position 4 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a (2,3-dihydro-1-benzofuran-3-yl)methyl group, introducing a bicyclic ether structure.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(16-11-20-22(21-16)14-6-2-1-3-7-14)19-10-13-12-24-17-9-5-4-8-15(13)17/h1-9,11,13H,10,12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMISORFUSMJVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Recent studies have reported that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Antiproliferative Activity
In one study, triazole derivatives were synthesized and tested against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The most potent derivative exhibited an IC50 value of 1.1 µM against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
Triazole compounds have also been evaluated for their antimicrobial properties. In vitro studies indicated that certain derivatives demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of microbial cell wall synthesis .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Triazoles have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer's. For example, a related triazole compound displayed an IC50 value of 0.13 µM against BuChE .
Structure-Activity Relationships (SAR)
SAR studies indicate that modifications on the triazole ring significantly influence biological activity. Substituents at specific positions can enhance or diminish the inhibitory effects on enzymes. For instance, electron-donating groups at para positions have been shown to improve BuChE inhibition compared to electron-withdrawing groups .
Data Summary
The following table summarizes key biological activities and IC50 values for various derivatives related to this compound:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:
The mechanism of action involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase, making it a promising candidate for further development in cancer therapy.
Antimicrobial Properties
The triazole scaffold has been widely studied for its antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 15 | |
| Candida albicans | 12 |
These findings suggest that the compound could be developed as an antimicrobial agent.
Anti-inflammatory Effects
Studies have indicated that triazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This compound has been shown to reduce inflammation markers in vitro:
This suggests potential therapeutic applications in inflammatory diseases.
Case Study 1: Anticancer Activity Evaluation
A study conducted by Luan et al. (2024) evaluated the anticancer activity of various triazole derivatives, including this compound. The compound was tested against six cancer cell lines and exhibited an IC50 range from 0.5 to 1.0 µM across different cell types, indicating strong anticancer potential.
Case Study 2: Antimicrobial Testing
In a study published by Gholampour et al., the antimicrobial efficacy of several triazole derivatives was tested against clinical isolates of bacteria and fungi. The compound demonstrated significant activity against resistant strains of Staphylococcus aureus and Candida albicans.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide and structurally related compounds, focusing on substituent effects, biological targets, and physicochemical properties.
Structural and Functional Group Variations
Key Observations
Substituent Impact on Target Specificity: The dihydrobenzofuran group in the target compound introduces a rigid, oxygen-containing heterocycle, which may enhance binding to targets requiring hydrophobic and polar interactions (e.g., enzymes or receptors with aromatic pockets) . In contrast, Rufinamide’s difluorophenylmethyl group contributes to its anticonvulsant activity by modulating sodium channel inactivation . Compound 3o () and the target compound share a 2-phenyl group, but the former’s quinolinyl and fluorophenyl substituents likely improve Wnt/β-catenin pathway inhibition via enhanced π-stacking and halogen bonding .
Compound 13s () incorporates a phenylsulfonyl group, increasing molecular weight and polarity, which may limit bioavailability compared to the target compound’s smaller bicyclic substituent .
Synthetic Strategies :
- Analogs such as 3o–3r () are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for triazole formation. The target compound likely follows a similar route, with the dihydrobenzofuran moiety introduced via alkylation or coupling reactions .
Q & A
Q. What are the optimal synthetic routes for preparing N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves coupling the benzofuran-methylamine moiety with the triazole-carboxamide core. A validated approach for analogous benzofuran derivatives employs N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base to facilitate amide bond formation, with pH controlled using aqueous sodium carbonate (Na₂CO₃) . Key steps include:
- Activation of the carboxylic acid group using coupling agents like EDCI/HOBt.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Yield optimization through temperature control (e.g., 0–25°C).
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and stereochemistry. For example:
- ¹H NMR : Peaks at δ 7.2–7.6 ppm (aromatic protons), δ 4.5–5.0 ppm (dihydrobenzofuran methylene), and δ 3.8–4.2 ppm (triazole-CH₂).
- ¹³C NMR : Carbonyl signals near δ 165–170 ppm confirm the carboxamide group .
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ with <2 ppm error).
Q. What preliminary assays are recommended to evaluate its bioactivity?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based protocols. For antimicrobial activity:
- MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Dose-response curves (IC₅₀ determination) with controls (e.g., DMSO vehicle).
Advanced Research Questions
Q. How can computational methods streamline reaction optimization for this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search integrate experimental data with computational predictions to identify optimal conditions (e.g., solvent polarity, catalyst loading) . For example:
- Energy barriers : Predict activation energies for amide bond formation.
- Solvent screening : Compare DMF vs. THF using COSMO-RS simulations.
Q. How to resolve contradictions in observed vs. predicted bioactivity data?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., halogen substitution on the phenyl ring). Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., β-amyloid for Alzheimer’s research). Cross-validate with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .
Q. What strategies improve yield in scaled-up synthesis without compromising purity?
- Methodological Answer : Apply statistical experimental design (e.g., Box-Behnken or factorial design) to optimize variables:
Q. How to investigate the role of the dihydrobenzofuran moiety in biological activity?
- Methodological Answer : Synthesize truncated analogs (e.g., replacing dihydrobenzofuran with simple phenyl groups). Compare:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
